molecular formula C10H14BrN B1381443 1-(2-Bromo-4-methylphenyl)-propylamine CAS No. 1273613-63-0

1-(2-Bromo-4-methylphenyl)-propylamine

Cat. No.: B1381443
CAS No.: 1273613-63-0
M. Wt: 228.13 g/mol
InChI Key: NTMLTRVDCOXWRI-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylphenyl)-propylamine is an organic compound characterized by a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring, attached to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-methylphenyl)-propylamine typically involves the bromination of 4-methylpropiophenone followed by amination. The bromination process can be carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 2-bromo-4-methylpropiophenone is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions with a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-methylphenyl)-propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, diethyl ether).

Major Products:

Scientific Research Applications

1-(2-Bromo-4-methylphenyl)-propylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methylphenyl)-propylamine involves its interaction with specific molecular targets and pathways. The bromine atom and the propylamine chain play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromo-4-methylphenyl)-propylamine is unique due to the presence of both the bromine atom and the propylamine chain, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Biological Activity

1-(2-Bromo-4-methylphenyl)-propylamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a brominated aromatic ring and a propylamine side chain, suggests potential interactions with biological systems. This article reviews the biological activities associated with this compound, drawing from diverse research studies and case reports.

Chemical Structure and Properties

The chemical formula for this compound is C10H12BrNC_{10}H_{12}BrN. The presence of the bromine atom and the methyl group on the aromatic ring may influence its biological activity, particularly in terms of receptor binding and metabolic stability.

This compound is believed to exert its effects primarily through interactions with neurotransmitter receptors. Preliminary studies indicate that it may function as a ligand for certain adrenergic receptors, which are involved in various physiological processes such as mood regulation and cardiovascular function.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Stimulant Activity : Similar compounds have been shown to enhance dopaminergic activity, suggesting potential stimulant effects .
  • Antidepressant Properties : Some studies suggest that compounds with similar structures may possess antidepressant-like effects due to their interaction with serotonin and norepinephrine pathways .

Toxicity and Safety Profile

The safety profile of this compound is not fully established. However, related compounds have been associated with adverse effects including:

  • Acute Toxicity : Reports indicate harmful effects upon ingestion, highlighting the need for caution in handling this compound .
  • Skin Irritation : Similar amines can cause skin irritation upon contact, necessitating appropriate safety measures during experimentation .

Case Studies

A review of case reports involving related compounds provides insights into the potential risks associated with this compound:

  • Drug-related Deaths : A study documented fatalities linked to the use of cathinone derivatives, which share structural similarities with this compound. The metabolites observed in these cases suggest significant metabolic activity and potential toxicity .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to structurally similar compounds:

CompoundBiological ActivityToxicity Profile
This compoundPotential stimulant, antidepressant propertiesLimited data; caution advised
MPHP (similar structure)Stimulant effectsAssociated with fatalities
4-MEAP (similar structure)Stimulant effectsSevere toxicity reported

Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-3-10(12)8-5-4-7(2)6-9(8)11/h4-6,10H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMLTRVDCOXWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)C)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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